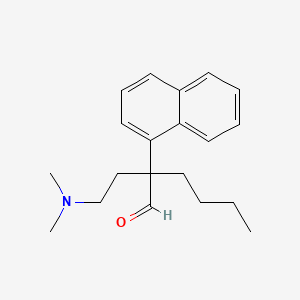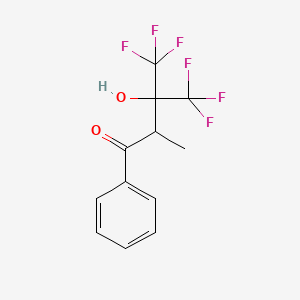
N''-Methyl-N,N'-dinitroguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’‘-Methyl-N,N’-dinitroguanidine is an organic compound with the molecular formula C2H6N4O4. It is a derivative of guanidine, characterized by the presence of two nitro groups and a methyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: N’‘-Methyl-N,N’-dinitroguanidine can be synthesized through the nitration of N-methylguanidine. The process involves the reaction of N-methylguanidine with a nitrating agent such as nitric acid under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods: On an industrial scale, the production of N’‘-Methyl-N,N’-dinitroguanidine involves the continuous nitration process. This method ensures consistent quality and high yield. The reaction is carried out in large reactors with precise control over temperature and concentration of reactants.
化学反応の分析
Types of Reactions: N’‘-Methyl-N,N’-dinitroguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Amino derivatives of N’‘-Methyl-N,N’-dinitroguanidine.
Substitution: Various substituted guanidine derivatives depending on the substituent introduced.
科学的研究の応用
N’‘-Methyl-N,N’-dinitroguanidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of explosives and propellants due to its high energy content.
作用機序
The mechanism of action of N’‘-Methyl-N,N’-dinitroguanidine involves its interaction with biological molecules. The compound can alkylate DNA, leading to mutations and potentially carcinogenic effects. It targets the nitrogen atoms in the DNA bases, causing structural changes that can disrupt normal cellular processes.
類似化合物との比較
N-Methyl-N’-nitroguanidine: Similar in structure but with only one nitro group.
Methylnitronitrosoguanidine: Contains a nitroso group in addition to the nitro group.
Uniqueness: N’‘-Methyl-N,N’-dinitroguanidine is unique due to the presence of two nitro groups, which significantly enhance its reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
27478-21-3 |
|---|---|
分子式 |
C2H5N5O4 |
分子量 |
163.09 g/mol |
IUPAC名 |
2-methyl-1,3-dinitroguanidine |
InChI |
InChI=1S/C2H5N5O4/c1-3-2(4-6(8)9)5-7(10)11/h1H3,(H2,3,4,5) |
InChIキー |
IWHYKHDTEZLMIP-UHFFFAOYSA-N |
正規SMILES |
CN=C(N[N+](=O)[O-])N[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)

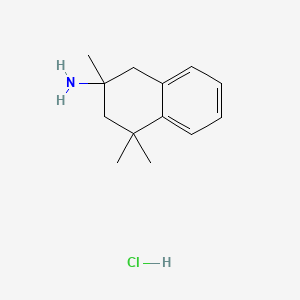
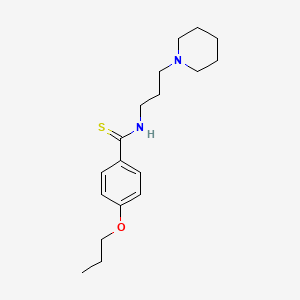

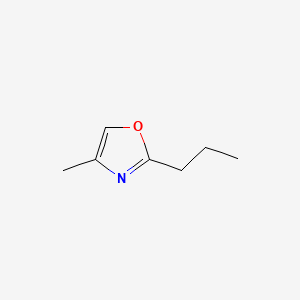
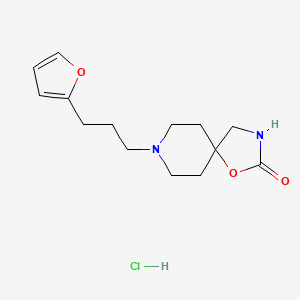
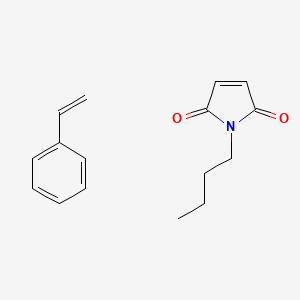
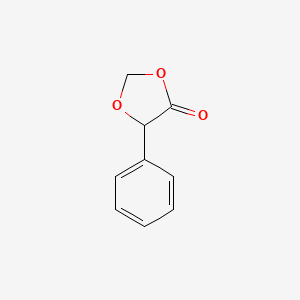
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
